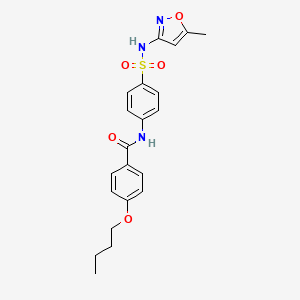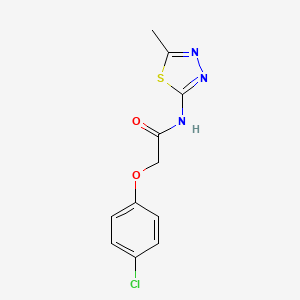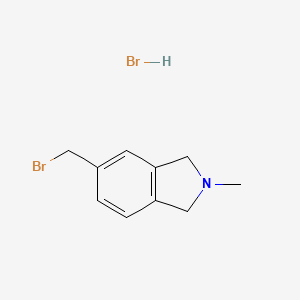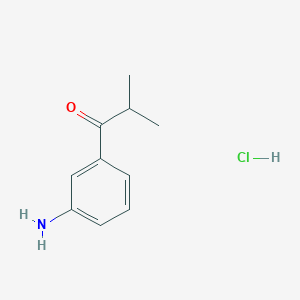
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride: Similar structure but with the amino group in the para position.
1-(3-Aminophenyl)-2-ethylpropan-1-one hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino group and the presence of the methylpropanone moiety contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYOBFGPNLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2403545.png)

![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
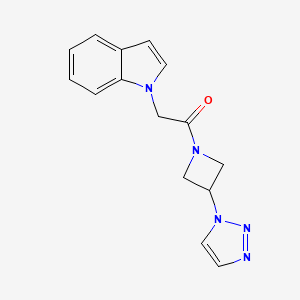
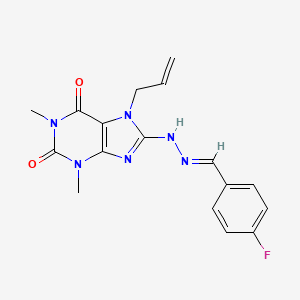
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
